1-(6-bromo-1H-indazol-3-yl)-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide
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Overview
Description
1-(6-bromo-1H-indazol-3-yl)-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide is a synthetic organic compound that belongs to the class of indazole derivatives This compound is characterized by the presence of a bromine atom at the 6th position of the indazole ring, an isopropyl group attached to the nitrogen atom, and a pyrrolidine ring with a ketone and carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-bromo-1H-indazol-3-yl)-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide typically involves multiple steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of ortho-substituted hydrazines with carbonyl compounds.
Bromination: The indazole ring is then brominated at the 6th position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a cyclization reaction involving appropriate precursors.
Coupling Reaction: The brominated indazole and the pyrrolidine derivative are coupled using suitable coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(6-bromo-1H-indazol-3-yl)-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to introduce various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base.
Coupling: Palladium catalysts in the presence of ligands and bases.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indazole derivatives.
Coupling: Formation of biaryl or aryl-alkyl derivatives.
Scientific Research Applications
1-(6-bromo-1H-indazol-3-yl)-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(6-bromo-1H-indazol-3-yl)-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-bromo-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid
- 6-bromo-1H-indazole
- 1-(6-bromo-1H-indazol-3-yl)-5-oxo-N-(3-pyridylmethyl)-3-pyrrolidinecarboxamide
Uniqueness
1-(6-bromo-1H-indazol-3-yl)-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to similar compounds. Its combination of a brominated indazole ring with a pyrrolidine carboxamide structure makes it a versatile compound for various applications.
Properties
Molecular Formula |
C15H17BrN4O2 |
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Molecular Weight |
365.22 g/mol |
IUPAC Name |
1-(6-bromo-1H-indazol-3-yl)-5-oxo-N-propan-2-ylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C15H17BrN4O2/c1-8(2)17-15(22)9-5-13(21)20(7-9)14-11-4-3-10(16)6-12(11)18-19-14/h3-4,6,8-9H,5,7H2,1-2H3,(H,17,22)(H,18,19) |
InChI Key |
SCASLNOXBPWBDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1CC(=O)N(C1)C2=NNC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
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